2-(bromomethyl)-6-tert-butylpyridine
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Overview
Description
2-(Bromomethyl)-6-tert-butylpyridine is an organic compound with the molecular formula C11H16BrN It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the 2-position and a tert-butyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6-tert-butylpyridine typically involves the bromination of 2-methyl-6-tert-butylpyridine. One common method is as follows:
Starting Material: 2-Methyl-6-tert-butylpyridine.
Reagent: N-bromosuccinimide (NBS) is often used as the brominating agent.
Solvent: The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Conditions: The reaction mixture is typically heated to reflux to facilitate the bromination process.
The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. Large-scale production would also focus on optimizing the use of reagents and solvents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-tert-butylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 2-Methyl-6-tert-butylpyridine.
Scientific Research Applications
2-(Bromomethyl)-6-tert-butylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-6-tert-butylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attach to the pyridine ring. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive.
2-(Chloromethyl)-6-tert-butylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
2-(Bromomethyl)-4-tert-butylpyridine: The tert-butyl group is at the 4-position, affecting the compound’s reactivity and steric properties.
Uniqueness
2-(Bromomethyl)-6-tert-butylpyridine is unique due to the combination of the bromomethyl and tert-butyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
CAS No. |
2375830-67-2 |
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Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(bromomethyl)-6-tert-butylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,7H2,1-3H3 |
InChI Key |
YSSLSODBAGMSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)CBr |
Purity |
95 |
Origin of Product |
United States |
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